delta-CEHC

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Delta-CEHC, also known as δ-CEHC, is a metabolite of δ-tocopherol . It belongs to the class of organic compounds known as 1-benzopyrans Given its antioxidant activity , it can be inferred that it may interact with reactive oxygen species (ROS) and other oxidative stress-related molecules in the body.

Mode of Action

This compound exhibits antioxidant activity . As an antioxidant, it likely neutralizes ROS, thereby preventing oxidative damage to cells and tissues. This interaction with ROS and the resulting changes contribute to its mode of action.

Biochemical Pathways

Considering its antioxidant activity , it can be inferred that it plays a role in the body’s oxidative stress response pathways. By neutralizing ROS, it may help maintain the balance of oxidative and antioxidative forces in the body, thereby influencing various biochemical pathways.

Pharmacokinetics

One study on a related compound, vitamin e delta-tocotrienol, showed that it was orally bioavailable in humans . Given that this compound is a metabolite of δ-tocopherol , it is plausible that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to outline the specific pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its antioxidant activity . By neutralizing ROS, it may help prevent oxidative damage to cells and tissues, thereby contributing to cellular health and function.

Analyse Biochimique

Biochemical Properties

Delta-CEHC plays a significant role in biochemical reactions due to its antioxidant activity .

Cellular Effects

Its antioxidant activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through its antioxidant activity . This may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways of δ-tocopherol

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

δ-CEHC est principalement synthétisé par le métabolisme du delta-tocophérol. La voie métabolique implique la conversion enzymatique du delta-tocophérol en delta-carboxéthyl hydroxychromane. Ce processus est facilité par les enzymes du cytochrome P450, en particulier CYP4F2 et CYP3A4, qui catalysent l'oméga-hydroxylation de la chaîne latérale du delta-tocophérol, conduisant à la formation de δ-CEHC .

Méthodes de production industrielle

La production industrielle de δ-CEHC n'est pas pratiquée couramment en raison de sa nature de métabolite. Le delta-tocophérol, précurseur de δ-CEHC, peut être extrait de sources naturelles telles que les huiles végétales, puis soumis à une conversion enzymatique pour produire δ-CEHC en laboratoire contrôlé .

Analyse Des Réactions Chimiques

Types de réactions

δ-CEHC subit diverses réactions chimiques, notamment :

Oxydation : δ-CEHC peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir δ-CEHC en son composé parent, le delta-tocophérol.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe hydroxyle, conduisant à la formation d'esters et d'éthers.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les halogénoalcanes sont utilisés pour les réactions d'estérification et d'éthérification.

Principaux produits formés

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Delta-tocophérol.

Substitution : Esters et éthers de δ-CEHC.

Applications de la recherche scientifique

δ-CEHC a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antioxydants et le comportement des métabolites du tocophérol.

Biologie : Etudié pour son rôle dans la protection cellulaire contre le stress oxydatif.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la prévention et le traitement des maladies liées aux dommages oxydatifs, telles que les maladies cardiovasculaires et les troubles neurodégénératifs.

Industrie : Utilisé dans le développement de formulations antioxydantes pour les produits alimentaires et cosmétiques .

Mécanisme d'action

δ-CEHC exerce ses effets principalement par son activité antioxydante. Il neutralise les radicaux libres en donnant un atome d'hydrogène, empêchant ainsi les dommages oxydatifs aux composants cellulaires tels que les lipides, les protéines et l'ADN. Les cibles moléculaires de δ-CEHC comprennent les espèces réactives de l'oxygène et autres radicaux libres. Les voies impliquées dans son action sont liées à la régulation du stress oxydatif et au maintien de l'équilibre redox cellulaire .

Applications De Recherche Scientifique

.delta.-CEHC has several scientific research applications, including:

Chemistry: Used as a model compound to study antioxidant mechanisms and the behavior of tocopherol metabolites.

Biology: Investigated for its role in cellular protection against oxidative stress.

Medicine: Explored for its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of antioxidant formulations for food and cosmetic products .

Comparaison Avec Des Composés Similaires

Composés similaires

- Alpha-carboxéthyl hydroxychromane (alpha-CEHC)

- Gamma-carboxéthyl hydroxychromane (gamma-CEHC)

- Delta-tocophérol

- Alpha-tocophérol

- Gamma-tocophérol

Unicité

δ-CEHC est unique en raison de son origine spécifique du delta-tocophérol et de ses propriétés antioxydantes distinctes. Alors que l'alpha-CEHC et le gamma-CEHC sont également des métabolites de leurs tocophérols respectifs, δ-CEHC possède une structure unique qui influence sa réactivité et son activité biologique. En outre, δ-CEHC s'est avéré jouer des rôles spécifiques dans la protection cellulaire qui ne sont pas entièrement reproduits par d'autres métabolites du tocophérol .

Propriétés

IUPAC Name |

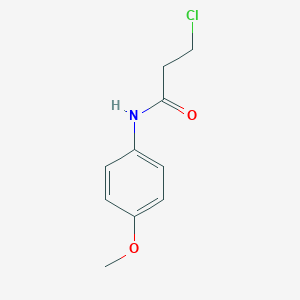

3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVXCCQXUZCRSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does δ-CEHC's structure relate to its antioxidant activity compared to other tocopherols and their metabolites?

A: δ-CEHC, like other tocopherols and their metabolites, exhibits antioxidant activity by scavenging free radicals. Research indicates a correlation between the structure of these compounds and their radical scavenging ability []. Specifically, the rate constant (ks) of their reaction with aroxyl radicals – a measure of their antioxidant potency – is influenced by their oxidation potential (Ep). Compounds with lower Ep values demonstrate higher reactivity, translating to greater antioxidant capacity. In ethanol, the order of increasing ks values, and therefore decreasing antioxidant activity, was observed as follows: Tocol < δ-CEHC < δ-Tocopherol < γ-CEHC < Trolox ≈ γ-Tocopherol ≈ β-Tocopherol < α-CEHC < α-Tocopherol. This order underscores the influence of structural variations among tocopherols and their metabolites on their antioxidant capabilities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.